molecular formula C20H18N4O5S2 B12187675 3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide

3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide

Cat. No.: B12187675
M. Wt: 458.5 g/mol
InChI Key: TZQGSDHGDPHWDC-UHFFFAOYSA-N
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Description

3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide is a complex organic compound with a unique structure that includes multiple functional groups such as methoxy, thiazole, oxadiazole, and thiophene

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Thiazole Ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the Oxadiazole Moiety: This step involves the cyclization of a hydrazide with a carboxylic acid derivative in the presence of a dehydrating agent.

    Coupling with the Benzamide Core: The final step involves coupling the synthesized thiazole-oxadiazole intermediate with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The oxadiazole and thiazole rings can be reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield 3,4,5-trihydroxy derivatives, while reduction of the oxadiazole ring can produce amine derivatives.

Scientific Research Applications

3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.

    Materials Science: The unique electronic properties of the thiazole and oxadiazole rings make this compound a candidate for use in organic semiconductors and photovoltaic devices.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules with potential biological activity.

Mechanism of Action

The mechanism of action of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. This can lead to the disruption of cellular processes, such as DNA replication and protein synthesis, ultimately resulting in cell death or altered cellular function.

Comparison with Similar Compounds

Similar Compounds

    3,4,5-trimethoxybenzamide: Lacks the thiazole and oxadiazole rings, making it less complex and potentially less active in certain applications.

    N-(4-methyl-5-thiazolyl)-3,4,5-trimethoxybenzamide: Contains the thiazole ring but lacks the oxadiazole moiety.

    3,4,5-trimethoxy-N-(thiophen-2-yl)benzamide: Contains the thiophene ring but lacks the thiazole and oxadiazole rings.

Uniqueness

The uniqueness of 3,4,5-trimethoxy-N-[(2Z)-4-methyl-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazol-2(3H)-ylidene]benzamide lies in its combination of multiple functional groups, which confer distinct electronic and steric properties

Properties

Molecular Formula

C20H18N4O5S2

Molecular Weight

458.5 g/mol

IUPAC Name

3,4,5-trimethoxy-N-[4-methyl-5-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H18N4O5S2/c1-10-16(19-22-17(24-29-19)14-6-5-7-30-14)31-20(21-10)23-18(25)11-8-12(26-2)15(28-4)13(9-11)27-3/h5-9H,1-4H3,(H,21,23,25)

InChI Key

TZQGSDHGDPHWDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC)C3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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